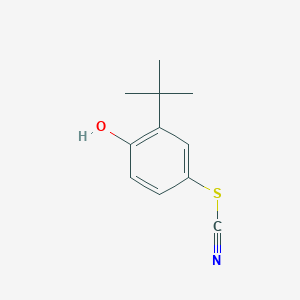
2-(tert-Butyl)-4-thiocyanatophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-thiocyanatophenol is an organic compound characterized by the presence of a tert-butyl group, a thiocyanate group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the alkylation of 4-hydroxybenzonitrile with tert-butyl chloride in the presence of a base, followed by the thiocyanation reaction using thiocyanogen or a thiocyanate salt under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-4-thiocyanatophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under basic or acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Corresponding substituted phenols.
Scientific Research Applications
2-(tert-Butyl)-4-thiocyanatophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-thiocyanatophenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiocyanate group can interact with nucleophiles and electrophiles. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-(tert-Butyl)-4-methylphenol: Similar structure but with a methyl group instead of a thiocyanate group.
4-tert-Butylphenol: Lacks the thiocyanate group.
2-tert-Butyl-4-hydroxybenzonitrile: Contains a nitrile group instead of a thiocyanate group.
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)9-6-8(14-7-12)4-5-10(9)13/h4-6,13H,1-3H3 |
InChI Key |
IRKMQDKXZDYGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)SC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



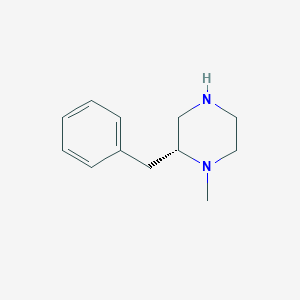
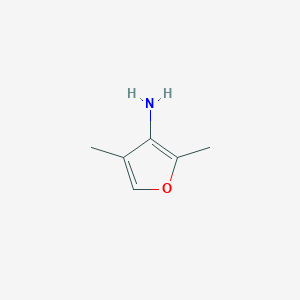

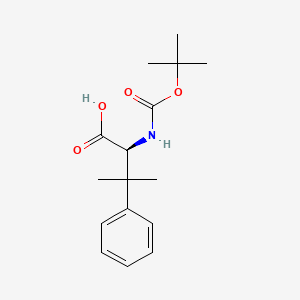
![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)


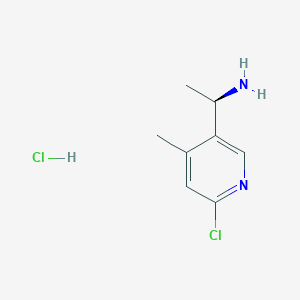
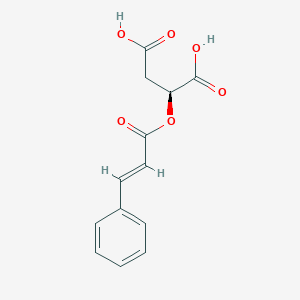
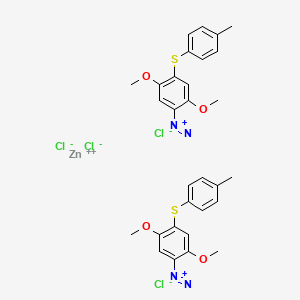
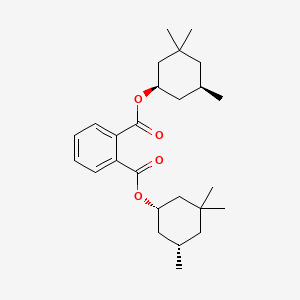
![5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide](/img/structure/B12816836.png)
